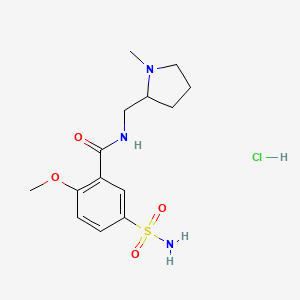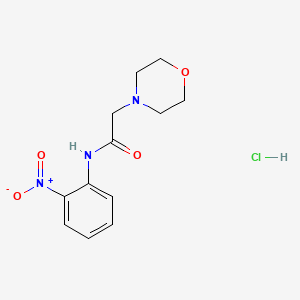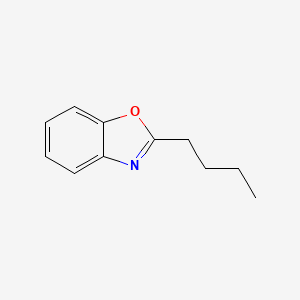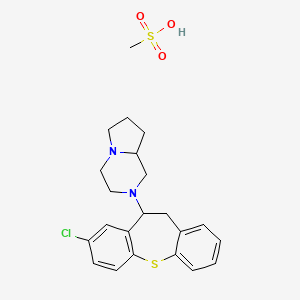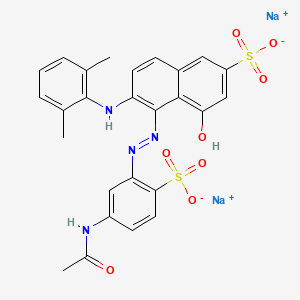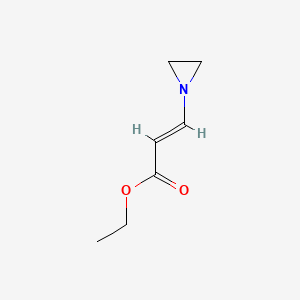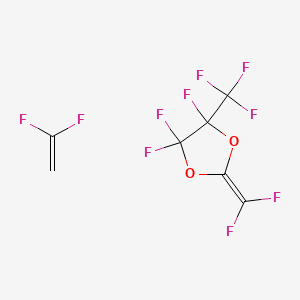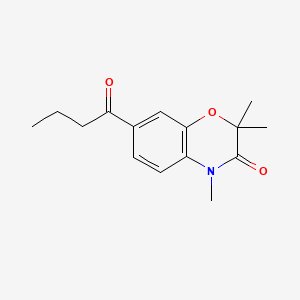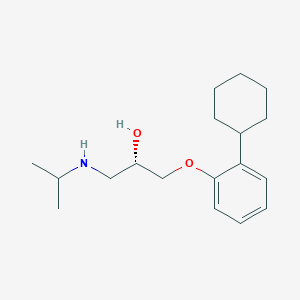
Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of the 4-Methylbenzoyl Group: The benzamide is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to introduce the 4-methylbenzoyl group.
Addition of the Phenylmethoxy Group: Finally, the compound is treated with phenylmethanol in the presence of a dehydrating agent like thionyl chloride to form the phenylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Aplicaciones Científicas De Investigación
Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-(4-Methylbenzoyl)benzamide: Lacks the phenylmethoxy group.
N-(Phenylmethoxy)benzamide: Lacks the 4-methylbenzoyl group.
Uniqueness
Benzamide, N-((4-methylbenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the presence of both the 4-methylbenzoyl and phenylmethoxy groups. These functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
220168-43-4 |
|---|---|
Fórmula molecular |
C22H19NO4 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
[benzoyl(phenylmethoxy)amino] 4-methylbenzoate |
InChI |
InChI=1S/C22H19NO4/c1-17-12-14-20(15-13-17)22(25)27-23(21(24)19-10-6-3-7-11-19)26-16-18-8-4-2-5-9-18/h2-15H,16H2,1H3 |
Clave InChI |
FZHCGURHJSRFNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)ON(C(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


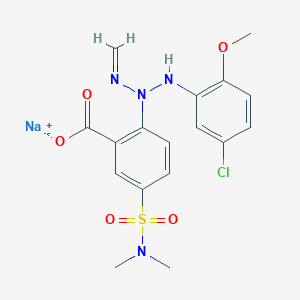
![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)

